molecular formula C22H34BNO5 B14044057 Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate

Cat. No.: B14044057
M. Wt: 403.3 g/mol
InChI Key: DIOXQMYNRAIABI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-bromo-phenol to form the phenoxy intermediate. This intermediate is subsequently coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is unique due to its specific structure, which combines a boronic ester group with a piperidine ring. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-14-8-9-18(15-24)26-17-12-10-16(11-13-17)23-28-21(4,5)22(6,7)29-23/h10-13,18H,8-9,14-15H2,1-7H3

InChI Key

DIOXQMYNRAIABI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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